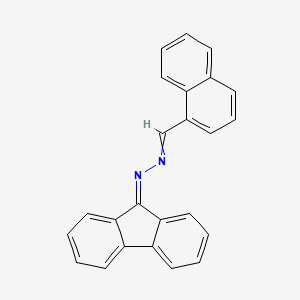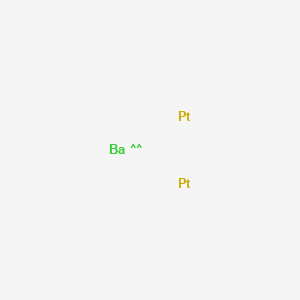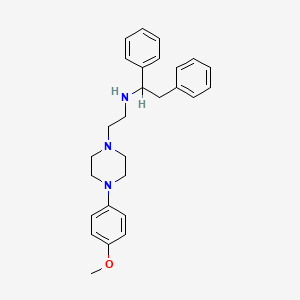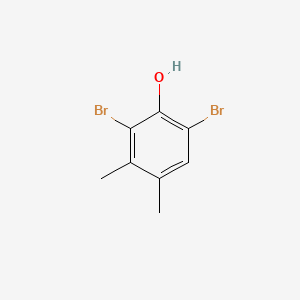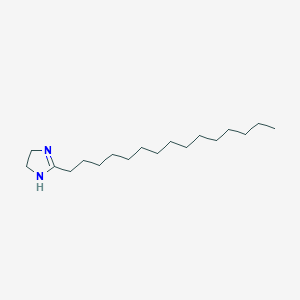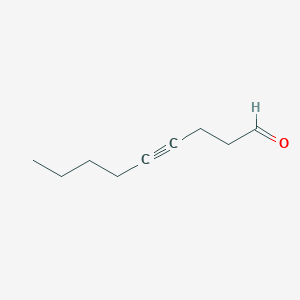
4-Nonynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonynal is an organic compound with the molecular formula C₉H₁₄O It is a type of aldehyde, specifically a nonanal with a triple bond at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
4-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 4-Nonyn-1-ol.
Substitution: Various substituted nonynal derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nonynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Nonanal: A saturated aldehyde with similar structural features but lacks the triple bond.
4-Hydroxynonenal: An aldehyde with a hydroxyl group and a double bond, known for its role in oxidative stress.
Uniqueness of 4-Nonynal
This compound is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This feature makes it valuable in synthetic chemistry and biological studies.
Properties
CAS No. |
21949-79-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-4-ynal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3 |
InChI Key |
MYFSBXJFCUTRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)

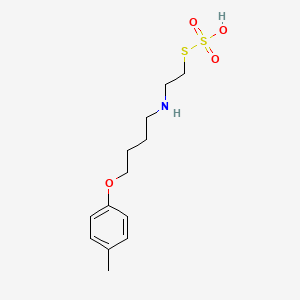
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
